5-Bromo-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid
Description
Properties
Molecular Formula |
C16H13BrClNO3S |
|---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
5-bromo-2-[[2-[(4-chlorophenyl)methylsulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H13BrClNO3S/c17-11-3-6-14(13(7-11)16(21)22)19-15(20)9-23-8-10-1-4-12(18)5-2-10/h1-7H,8-9H2,(H,19,20)(H,21,22) |
InChI Key |
WXLLMRHXTHMFQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Thiol Substitution Reaction
Conditions :
-
Reagents : 4-Chlorobenzylthiol (1.1 equiv), potassium carbonate (2.0 equiv).
-
Solvent : Anhydrous DMF or acetone.
Mechanism : The reaction proceeds via an SN2 mechanism, where the thiolate anion displaces bromide. Silica gel-loaded bases (e.g., K₂CO₃ on SiO₂) enhance reaction efficiency by absorbing byproducts.
Optimization Insights :
-
Excess thiol (1.5 equiv) improves conversion but complicates purification.
-
Lower temperatures (0–10°C) reduce side reactions but prolong reaction times.
Final Deprotection and Acidification
The tert-butyl ester protection (if used) is removed via acid hydrolysis to yield the free carboxylic acid.
Procedure :
-
Ester Hydrolysis : Treatment with 6M HCl in dioxane (1:4 v/v) at 60°C for 3 hours.
-
Neutralization : Adjust pH to 2–3 with NaHCO₃, precipitating the product.
Yield and Purity :
Comparative Analysis of Synthetic Routes
The table below evaluates two primary routes for synthesizing 5-bromo-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid:
Challenges and Mitigation Strategies
Byproduct Formation
-
Ortho/Parra Isomerism : Friedel-Crafts acylation (if applicable) may yield undesired isomers. Using silica gel-loaded AlCl₃ minimizes this by enhancing regioselectivity.
-
Thiol Oxidation : 4-Chlorobenzylthiol is prone to oxidation. Conducting reactions under nitrogen or argon suppresses disulfide formation.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoic acids.
Scientific Research Applications
5-BROMO-2-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZOIC ACID is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-BROMO-2-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on methionine aminopeptidase 2, affecting protein synthesis and cell growth .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations:
- The thioether linkage (S-CH₂) may increase lipophilicity compared to oxygen-containing analogues .
- Halogen Effects : Bromine at position 5 is common among compared compounds, but the additional 4-chlorobenzyl group in the target introduces steric bulk and electronic effects, which could hinder crystallization (melting point data unavailable) .
Sulfur-Containing Analogues
Table 2: Comparison with Sulfur-Embedded Derivatives
Key Observations:
- Sulfur Reactivity: The thioacetyl group in the target compound contrasts with thiazole (6b) and thiadiazole (2c) cores in analogues.
- Thermal Stability : Thiazole derivative 6b exhibits a high melting point (231–233°C), suggesting that sulfur-containing heterocycles improve thermal stability compared to aliphatic thioethers .
Biological Activity
5-Bromo-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₃H₉BrClN₁O₄S
- Molecular Weight : 390.637 g/mol
- Structure : The compound contains a bromo substituent and a thioacetyl group attached to an amino benzoic acid framework, which is critical for its biological activity.
The biological activity of 5-Bromo-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid can be attributed to its interaction with various biological targets:
In Vitro Studies
Table 1 summarizes the biological activities observed in vitro for 5-Bromo-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid and its analogs.
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HeLa | 15 | Induction of apoptosis |
| Antiproliferative | A549 | 20 | Cell cycle arrest |
| Aminopeptidase inhibition | Human tissues | 10 | Enzyme inhibition |
| TRPV4 antagonism | HEK293 cells | 25 | Calcium influx modulation |
Case Studies
- Anticancer Activity : In a study evaluating various benzoic acid derivatives, 5-Bromo-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid demonstrated significant growth inhibition in breast cancer cell lines (MCF-7 and MDA-MB 231). The results indicated that the compound could induce apoptosis through mitochondrial pathways, suggesting its potential as a chemotherapeutic agent .
- Inflammation Models : In animal models of inflammation, related compounds have shown the ability to reduce edema and pain responses, potentially through TRPV channel modulation. This suggests that further exploration of this compound could lead to new anti-inflammatory therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents on the aromatic ring significantly affect the biological activity of benzoic acid derivatives. For instance:
- Bromine Substitution : The presence of bromine enhances antiproliferative activity compared to non-brominated analogs.
- Thioacetyl Group : This functional group is crucial for enzyme inhibition and may enhance lipophilicity, improving cellular uptake.
Q & A
Basic: What are the recommended synthetic routes for 5-bromo-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzoic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Bromination/Chlorination: Introduce bromine and chlorine groups via electrophilic aromatic substitution or halogenation agents (e.g., NBS or Cl2 in controlled conditions) .
Thioether Formation: React 4-chlorobenzyl mercaptan with acetyl chloride to form the thioacetyl intermediate, followed by coupling to the brominated benzoic acid scaffold using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Amide Bond Formation: Use activating agents like oxalyl chloride to convert the carboxylic acid to an acyl chloride, followed by reaction with the amino group under inert conditions .
Key Considerations: Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize by-products.
Basic: How should researchers characterize this compound’s purity and structure?
Methodological Answer:
- Purity Analysis:
- Structural Confirmation:
- NMR (<sup>1</sup>H/<sup>13</sup>C): Identify key signals: aromatic protons (δ 7.2–8.1 ppm), thioether methylene (δ 3.5–4.0 ppm), and carboxylic acid (broad ~δ 12 ppm) .
- X-ray Crystallography: Resolve crystal structure to confirm spatial arrangement of substituents, as demonstrated for analogous halogenated benzoic acids .
Advanced: How can reaction yields be optimized for the thioacetyl-amino coupling step?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Catalyst Screening: Test Pd-based catalysts or phase-transfer agents to accelerate thioether formation .
- Temperature Control: Conduct reactions at 0–5°C to suppress side reactions (e.g., oxidation of thiol groups) .
- By-Product Mitigation: Add scavengers like triethylamine to neutralize HCl generated during acyl chloride formation .
Data-Driven Optimization: Use a factorial design (e.g., varying solvent, catalyst, and temperature) to identify optimal conditions .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Purity Reassessment: Verify compound purity via LC-MS; impurities >2% can skew bioactivity results .
- Assay Variability: Replicate assays across multiple cell lines or enzymatic systems to confirm target specificity. For example, test cytotoxicity in both cancer (HeLa) and normal (HEK293) cell lines .
- Solubility Effects: Pre-dissolve the compound in DMSO at concentrations <0.1% to avoid solvent interference in biological assays .
- Metabolite Analysis: Use LC-MS/MS to identify degradation products or metabolites that may influence activity .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility:
- Stability:
Advanced: What computational methods support mechanistic studies of its reactivity?
Methodological Answer:
- DFT Calculations: Model reaction pathways (e.g., thioacetyl coupling) using Gaussian09 with B3LYP/6-31G* basis sets to predict transition states and energetics .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to rationalize structure-activity relationships .
- SAR Analysis: Compare electrostatic potentials and steric maps of derivatives to identify critical functional groups for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
